

Application Note: Competitive ELISA for the Quantification of 18:1 Phosphatidylethanolamine (PE)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 18:1 Biotinyl PE

CAS No.: 384835-53-4

Cat. No.: B6595663

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylethanolamine (PE) is a key phospholipid component of cell membranes, playing a crucial role in various cellular processes, including membrane fusion, cell division, and as a precursor for other lipids. The quantification of specific PE species, such as 18:1 PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is of significant interest in biomedical research to understand its role in health and disease. This application note describes a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 18:1 PE in biological samples. The assay utilizes **18:1 Biotinyl PE** as a tracer, which competes with the 18:1 PE in the sample for binding to a limited amount of anti-PE antibody coated on a microplate. The subsequent detection with streptavidin-horseradish peroxidase (HRP) provides a colorimetric signal that is inversely proportional to the amount of 18:1 PE in the sample.

Assay Principle

The competitive ELISA for 18:1 PE is based on the competition between the free 18:1 PE in the sample and a fixed amount of biotin-labeled 18:1 PE (**18:1 Biotinyl PE**) for binding to a limited number of binding sites of an anti-PE antibody immobilized on a 96-well microplate.[1][2][3] After an incubation period, the unbound components are washed away. The amount of biotinylated 18:1 PE bound to the antibody is then detected by the addition of streptavidin-HRP, which binds to the biotin moiety.[4] Following another wash step, a substrate solution (TMB) is added, which is converted by the HRP enzyme into a colored product. The reaction is stopped, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of 18:1 PE in the sample. A standard curve is generated using known concentrations of 18:1 PE, from which the concentration of 18:1 PE in the unknown samples can be determined.

Materials and Reagents

Reagent	Supplier	Catalog Number
18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl))	Avanti Polar Lipids	870282
18:1 PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)	Avanti Polar Lipids	850725
Anti-PE Monoclonal Antibody	(Example) Abcam	abXXXXXX
Goat Anti-Mouse IgG (H+L) Pre-adsorbed	(Example) Thermo Fisher Scientific	31160
Streptavidin-HRP	(Example) Thermo Fisher Scientific	21130
96-well ELISA plates, high-binding	(Example) Corning	3590
TMB Substrate Solution	(Example) Thermo Fisher Scientific	34021
Stop Solution (e.g., 1N H ₂ SO ₄)	(Example) Thermo Fisher Scientific	N600
Phosphate-Buffered Saline (PBS), pH 7.4	(Example) Gibco	10010023
Tween-20	(Example) Sigma-Aldrich	P9416
Bovine Serum Albumin (BSA), fatty acid-free	(Example) Sigma-Aldrich	A7030
Chloroform	(Example) Sigma-Aldrich	C2432
Ethanol, 200 proof	(Example) Sigma-Aldrich	E7023

Experimental Protocols

A. Preparation of Reagents

- Coating Buffer (1X PBS, pH 7.4): Prepare 1X PBS from a 10X stock solution with sterile, deionized water.
- Wash Buffer (PBST): 1X PBS containing 0.05% Tween-20.
- Blocking Buffer: 1% BSA (fatty acid-free) in 1X PBS.
- Assay Buffer: 0.1% BSA (fatty acid-free) in 1X PBS.
- 18:1 PE Standard Stock Solution (1 mg/mL): Dissolve 1 mg of 18:1 PE in 1 mL of chloroform. Store at -20°C.
- **18:1 Biotinyl PE Working Solution:** The optimal concentration should be determined empirically, but a starting concentration of 1 µg/mL in Assay Buffer is recommended.^{[5][6]}
- Anti-PE Antibody Working Solution: Dilute the anti-PE antibody in Coating Buffer to a final concentration of 2 µg/mL. The optimal concentration should be determined by titration.
- Streptavidin-HRP Working Solution: Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.

B. Sample Preparation

- Serum and Plasma: Collect blood and process to obtain serum or plasma.^{[4][7]} Lipids should be extracted using a suitable organic solvent method, such as the Folch or Bligh-Dyer method. The extracted lipid phase should be dried down under nitrogen and reconstituted in a solvent compatible with the assay, such as ethanol, and then diluted in Assay Buffer.
- Cell and Tissue Lysates: Homogenize cells or tissues and extract total lipids. The lipid extract should be dried and reconstituted as described for serum and plasma.

C. Assay Procedure

- Antibody Coating: Add 100 µL of the anti-PE antibody working solution to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

- Blocking: Add 200 μ L of Blocking Buffer to each well and incubate for 2 hours at room temperature.
- Washing: Discard the blocking solution and wash the plate three times with 200 μ L of Wash Buffer per well.
- Competition Reaction:
 - Prepare a serial dilution of the 18:1 PE standard in Assay Buffer. A typical concentration range would be from 0.1 to 1000 ng/mL.
 - Add 50 μ L of the 18:1 PE standards or prepared samples to the appropriate wells.
 - Immediately add 50 μ L of the **18:1 Biotinyl PE** working solution to all wells (except for the blank).
 - Incubate for 2 hours at room temperature with gentle shaking.
- Washing: Discard the solution and wash the plate five times with 200 μ L of Wash Buffer per well.
- Streptavidin-HRP Incubation: Add 100 μ L of the diluted Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
- Washing: Discard the solution and wash the plate five times with 200 μ L of Wash Buffer per well.
- Substrate Development: Add 100 μ L of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a clear blue color develops in the zero standard wells.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Presentation

The concentration of 18:1 PE in the samples is determined by constructing a standard curve. The average absorbance of the blank wells is subtracted from the average absorbance of all other wells. The percent binding (%B/B₀) is calculated for each standard and sample using the following formula:

$$\%B/B_0 = [(Absorbance\ of\ standard\ or\ sample - Absorbance\ of\ blank) / (Absorbance\ of\ zero\ standard - Absorbance\ of\ blank)] \times 100$$

A standard curve is then plotted with the %B/B₀ on the y-axis and the corresponding concentration of the 18:1 PE standard on the x-axis (log scale). The concentration of 18:1 PE in the unknown samples can be interpolated from this curve.

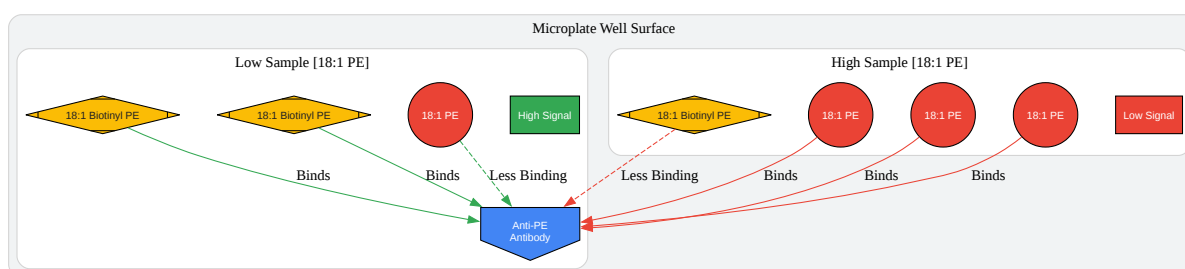
Example Standard Curve Data

18:1 PE (ng/mL)	Absorbance (450 nm)	Corrected Absorbance	% B/B ₀
0 (B ₀)	1.850	1.800	100.0
0.1	1.750	1.700	94.4
1	1.500	1.450	80.6
10	0.900	0.850	47.2
100	0.350	0.300	16.7
1000	0.100	0.050	2.8
Blank	0.050	-	-

Assay Performance Characteristics

Parameter	Value
Detection Range	1 - 100 ng/mL
Sensitivity (LOD)	~0.5 ng/mL
IC ₅₀	~12 ng/mL
Intra-assay CV%	< 10%
Inter-assay CV%	< 15%

Visualizations



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- To cite this document: BenchChem. [Application Note: Competitive ELISA for the Quantification of 18:1 Phosphatidylethanolamine (PE)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6595663/docs#application-note-competitive-elisa-for-the-quantification-of-18-1-phosphatidylethanolamine-pe>]

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